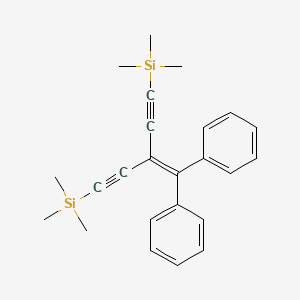
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne is an organic compound characterized by the presence of two trimethylsilyl groups and a benzhydrylidene moiety attached to a pentadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne typically involves the reaction of trimethylsilylacetylene with benzhydryl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst or organometallic reagents like Grignard reagents.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or organometallic compounds.
Scientific Research Applications
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of various functionalized compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties. It is used in the fabrication of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne involves its interaction with specific molecular targets and pathways. The compound’s trimethylsilyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The benzhydrylidene moiety may also play a role in binding to specific receptors or DNA, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)ethynylbenzene: A diyne compound with similar structural features but lacking the benzhydrylidene moiety.
1,5-Bis(trimethylsilyl)penta-1,4-diyne: Another pentadiyne derivative with trimethylsilyl groups but different substitution patterns.
1,3,5-Tris(trimethylsilyl)benzene: A trisubstituted benzene compound with three trimethylsilyl groups.
Uniqueness
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne is unique due to the presence of both trimethylsilyl and benzhydrylidene groups, which impart distinct chemical and physical properties
Properties
CAS No. |
681164-27-2 |
|---|---|
Molecular Formula |
C24H28Si2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(3-benzhydrylidene-5-trimethylsilylpenta-1,4-diynyl)-trimethylsilane |
InChI |
InChI=1S/C24H28Si2/c1-25(2,3)19-17-23(18-20-26(4,5)6)24(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,1-6H3 |
InChI Key |
XKGSWTGBFCQAPD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















